An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-piperidinoaniline Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-piperidinoaniline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-piperidinoaniline hydrochloride, a key building block for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively published, this guide synthesizes information from structurally related molecules and established analytical methodologies to present a robust predictive profile. We will delve into the structural and electronic characteristics, predictable physicochemical parameters, and detailed experimental protocols for its synthesis and characterization. This document is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating systems for analysis.
Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The aniline scaffold, a prevalent motif in pharmaceuticals, is often functionalized with fluorine to fine-tune its electronic properties and basicity. 3-Fluoro-4-piperidinoaniline hydrochloride combines the electronic influence of a fluorine atom ortho to a basic amino group with the conformational properties of a piperidine ring. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent amine, which is a critical consideration for drug formulation and bioavailability.
This guide will systematically explore the synthesis and characterization of this compound, providing both theoretical understanding and practical methodologies.
Molecular Structure and Key Physicochemical Properties
The foundational attributes of 3-Fluoro-4-piperidinoaniline hydrochloride are summarized below. These properties are essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value/Predicted Value | Source |
| Molecular Formula | C₁₁H₁₅FN₂ · HCl | [2] |
| Molecular Weight | 230.71 g/mol (Hydrochloride Salt) | [2] |
| 194.25 g/mol (Free Base) | [2] | |
| CAS Number | 1245569-19-0 | [2] |
| Appearance | Predicted: White to off-white or pale yellow solid | Inferred from related compounds |
| Melting Point | Predicted: >125 °C | Inferred from 3-Fluoro-4-morpholinoaniline (121-125 °C) |
| Boiling Point | Not available (decomposes) | N/A |
| Aqueous Solubility | Predicted: Soluble | Aniline hydrochlorides are generally water-soluble[3] |
| pKa (of the anilinium ion) | Predicted: ~3.5 - 4.5 | Inferred from the effect of electron-withdrawing groups on aniline's pKa[4][5] |
| logP (Octanol-Water Partition Coefficient) | Predicted: ~2.0-2.5 | Inferred from related structures |
Synthesis and Purification
The synthesis of 3-Fluoro-4-piperidinoaniline hydrochloride can be logically approached through a two-step process: nucleophilic aromatic substitution followed by reduction and salt formation. This strategy is guided by established reactivity patterns of fluorinated nitroaromatics.
Synthetic Pathway
Caption: Proposed synthetic workflow for 3-Fluoro-4-piperidinoaniline hydrochloride.
Step-by-Step Experimental Protocol
Part A: Synthesis of 3-Fluoro-4-piperidino-nitrobenzene via SNAr
This step leverages the electron-withdrawing nature of the nitro group to activate the aromatic ring for nucleophilic aromatic substitution (SNAr)[6][7]. The fluorine atom para to the nitro group is more activated and will be preferentially displaced by piperidine.
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Reagents and Equipment:
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1,2-Difluoro-4-nitrobenzene
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Piperidine (2 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
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Heating mantle
-
-
Procedure:
-
To a solution of 1,2-difluoro-4-nitrobenzene in DMSO, add potassium carbonate and piperidine.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Part B: Reduction of the Nitro Group
The nitro group of the intermediate is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Reagents and Equipment:
-
3-Fluoro-4-piperidino-nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)
-
-
Procedure:
-
Dissolve the crude 3-Fluoro-4-piperidino-nitrobenzene in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (typically 50 psi or balloon pressure) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Fluoro-4-piperidinoaniline.
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Part C: Hydrochloride Salt Formation
Formation of the hydrochloride salt enhances the compound's stability and aqueous solubility.
-
Reagents and Equipment:
-
Crude 3-Fluoro-4-piperidinoaniline
-
Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)
-
Beaker and magnetic stirrer
-
-
Procedure:
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Slowly add a solution of hydrochloric acid in the same or a miscible solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized compound.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of aniline derivatives. A reversed-phase method is typically employed.
Caption: General workflow for HPLC analysis of 3-Fluoro-4-piperidinoaniline hydrochloride.
Typical HPLC Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR spectra will exhibit characteristic signals for the aromatic, piperidine, and amino protons and carbons. The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of nearby protons and carbons.
-
¹H NMR: Expect signals for the aromatic protons (likely complex multiplets due to F-H coupling), the piperidine protons (broad multiplets), and the amino protons (a broad singlet).
-
¹³C NMR: Aromatic carbons will show characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The piperidine carbons will appear in the aliphatic region.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
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N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine.
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C-N stretching: Aromatic amine C-N stretching will appear around 1250-1360 cm⁻¹.
-
C-F stretching: A strong absorption band in the region of 1000-1400 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
4.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.
-
Expected [M+H]⁺: For the free base, the protonated molecular ion should be observed at m/z 195.13.
-
Fragmentation: Common fragmentation pathways for N-arylpiperidines involve cleavage of the piperidine ring and the bond between the aromatic ring and the piperidine nitrogen[4].
Solubility and pKa Determination
5.1. Solubility Assessment
The aqueous solubility of the hydrochloride salt is a critical parameter. A standard shake-flask method can be employed to determine solubility at various pH values, which is particularly important for ionizable compounds.
5.2. pKa Determination
The pKa of the anilinium ion is a measure of the basicity of the aniline nitrogen. The electron-withdrawing effect of the ortho-fluorine atom is expected to decrease the basicity (lower the pKa) compared to unsubstituted aniline (pKa ≈ 4.6). Potentiometric titration or UV-Vis spectrophotometry are common methods for pKa determination.
Conclusion
This technical guide has provided a comprehensive framework for understanding the physicochemical properties of 3-Fluoro-4-piperidinoaniline hydrochloride. By leveraging data from analogous structures and established scientific principles, we have outlined its predicted properties, a plausible synthetic route, and detailed analytical methodologies for its characterization. This information serves as a valuable resource for researchers in medicinal chemistry and related fields, enabling the effective utilization of this important chemical building block.
References
-
Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2025). ResearchGate. [Link]
-
Aniline and Aniline Hydrochloride. (2020). Some Aromatic Amines and related Compounds - NCBI. [Link]
-
Substituent effects on the physical properties and pKa of aniline. (n.d.). ResearchGate. [Link]
-
Why is aniline soluble in HCl?. (2018). Quora. [Link]
-
3-Fluoro-4-methylaniline. (n.d.). PubChem. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]
-
3-Fluoro-4-morpholinoaniline. (n.d.). PubChem. [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). AFIT Scholar. [Link]
-
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate. [Link]
-
pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]
-
pKa Data Compiled by R. Williams page-1. (n.d.). pKa Values INDEX. [Link]
-
15.13: Amines as Bases. (2020). Chemistry LibreTexts. [Link]
-
Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. (2010). Analytical Letters - Taylor & Francis. [Link]
-
Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). dergipark.org.tr. [Link]
-
FTIR and Raman Spectra, DFT and Normal Coordinate Computations of 2,4,5- And 2,4,6-tri-fluoroanilines. (2009). PubMed. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). PMC. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). PMC. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). mdpi.com. [Link]
-
p-Fluoroaniline. (n.d.). NIST WebBook. [Link]
-
April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". (2017). Fluorine notes. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]
-
4-Fluoroaniline. (n.d.). SpectraBase. [Link]
-
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (n.d.). PMC. [Link]
-
Efforts towards a Noyori reduction of a 3-fluorpiperidin-4-one with dynamic kinetic resolution. (n.d.). ResearchGate. [Link]
-
3-(4-Fluorophenyl)piperidine. (n.d.). PubChem. [Link]
-
Mass Spectrometry. (n.d.). MSU chemistry. [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. [Link]
-
Aromatic Substitution. (n.d.). Vapourtec. [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED!. (2025). YouTube. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Compound 3-fluoro-4-(piperidin-1-yl)aniline hydrochloride - Chemdiv [chemdiv.com]
- 3. 3-Fluoro-4-piperidinone, HCl | CymitQuimica [cymitquimica.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. nextsds.com [nextsds.com]
- 7. 4-Piperidinone,3-fluoro,HCl | 1070896-59-1 [chemicalbook.com]
